molecular formula C18H15NO3S B2951646 4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone CAS No. 338395-10-1

4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone

Cat. No.: B2951646
CAS No.: 338395-10-1
M. Wt: 325.38
InChI Key: HCLPDERSWNQZSY-ATVHPVEESA-N
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Description

“4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone” is an organic compound that belongs to the class of thiophenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone” typically involves the condensation of 4-methoxy-2(5H)-thiophenone with 4-phenoxyaniline under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone” involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2(5H)-thiophenone
  • 4-Phenoxyaniline
  • Thiophenone derivatives

Uniqueness

“4-Methoxy-5-((4-phenoxyanilino)methylene)-2(5H)-thiophenone” is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-methoxy-5-[(4-phenoxyphenyl)iminomethyl]thiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-21-16-11-18(20)23-17(16)12-19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMIOGWLLLNCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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